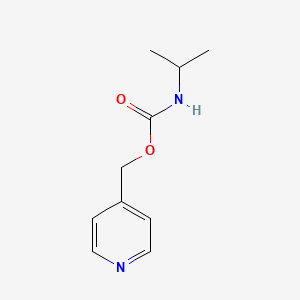
S-(5-(Butylthio)-1,3,4-thiadiazol-2-yl) O-ethyl thiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(5-(Butylthio)-1,3,4-thiadiazol-2-yl) O-ethyl thiocarbonate is an organosulfur compound characterized by the presence of thiadiazole and thiocarbonate groups. This compound finds diverse applications in fields ranging from chemistry to biology and industry, thanks to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiadiazole Core Formation: : The synthesis begins with the formation of the 1,3,4-thiadiazole core. Typically, thiosemicarbazide reacts with an acyl chloride under acidic conditions to yield 5-(Butylthio)-1,3,4-thiadiazole.
Introduction of Thiocarbonate Group: : Next, the thiadiazole derivative undergoes a reaction with ethyl chloroformate, facilitated by a base like triethylamine, resulting in the formation of S-(5-(Butylthio)-1,3,4-thiadiazol-2-yl) O-ethyl thiocarbonate.
Industrial Production Methods
Industrial production often involves batch processes with the above-mentioned steps but on a larger scale, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : The thiadiazole ring can be selectively reduced under mild conditions, potentially leading to ring-opening reactions.
Substitution: : Nucleophilic substitution reactions can occur at the thiocarbonate group.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced thiadiazole derivatives.
Substitution: : Thiocarbonate derivatives with various nucleophiles attached.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in coordination chemistry, facilitating metal-catalyzed reactions.
Materials Science: : Used in the synthesis of polymers with enhanced thermal and mechanical properties.
Biology
Antimicrobial Activity: : Exhibits activity against a range of microbial species due to its ability to disrupt cellular processes.
Bioconjugation: : Utilized in bioconjugation techniques for labeling biomolecules.
Medicine
Drug Development: : Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.
Diagnostics: : Serves as a component in diagnostic assays, particularly in imaging techniques.
Industry
Pesticides: : Incorporated into pesticide formulations due to its bioactivity.
Dyes and Pigments: : Used in the production of dyes and pigments for industrial applications.
Mechanism of Action
The compound’s biological activity is often attributed to its interaction with thiol groups in proteins, leading to disruption of normal protein function. Inhibition of key enzymes and interference with metabolic pathways are common mechanisms, targeting molecular structures with electrophilic properties.
Comparison with Similar Compounds
Similar Compounds
S-(5-Phenylthio)-1,3,4-thiadiazol-2-yl O-ethyl thiocarbonate
S-(5-Methylthio)-1,3,4-thiadiazol-2-yl O-ethyl thiocarbonate
Uniqueness
The butylthio group in S-(5-(Butylthio)-1,3,4-thiadiazol-2-yl) O-ethyl thiocarbonate provides distinct lipophilicity and steric effects, influencing its reactivity and bioactivity. These properties differentiate it from other thiadiazole derivatives and offer unique applications, especially in bioactive molecule design and material sciences.
Properties
CAS No. |
2178-97-4 |
|---|---|
Molecular Formula |
C9H14N2O2S3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
ethyl (5-butylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylformate |
InChI |
InChI=1S/C9H14N2O2S3/c1-3-5-6-14-7-10-11-8(15-7)16-9(12)13-4-2/h3-6H2,1-2H3 |
InChI Key |
BNLQCEFCOJBPRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(S1)SC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


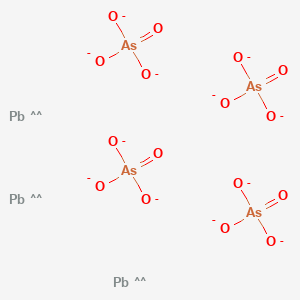
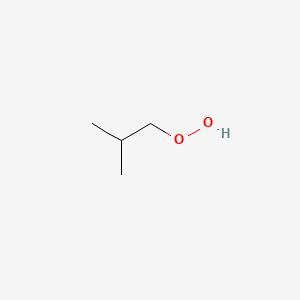
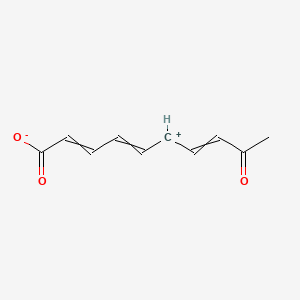

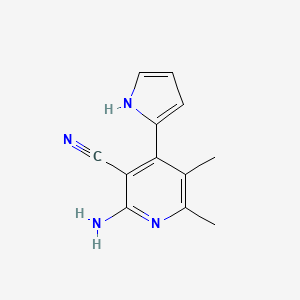
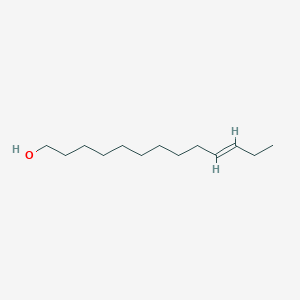
![methyl (1R,4S,5S)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B15349796.png)
![1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B15349797.png)
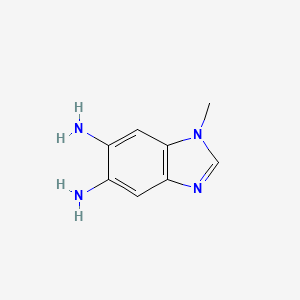
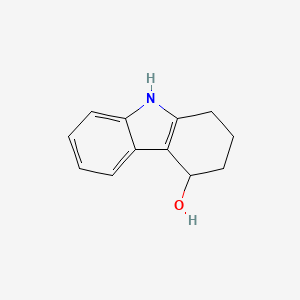

![2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid](/img/structure/B15349829.png)
